1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester
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Overview
Description
1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . This compound is an ester derivative of pyrrolizine, a bicyclic nitrogen-containing compound. It is known for its potential therapeutic applications and use as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
The synthesis of 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester typically involves the esterification of tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .
Scientific Research Applications
1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester can be compared with other similar compounds, such as:
Pyrrolizidine alkaloids: These are naturally occurring compounds with similar bicyclic structures but often exhibit different biological activities and toxicities.
Other ester derivatives of pyrrolizine: These compounds may have varying ester groups, leading to differences in reactivity and applications.
Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid: The parent compound without the ester group, which may have different chemical properties and uses.
Properties
IUPAC Name |
ethyl 1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)10-5-3-7-11(10)8-4-6-10/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCNRVQFHCDTSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCN1CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444983 |
Source
|
Record name | 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78449-71-5 |
Source
|
Record name | 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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